Cas no 2227775-21-3 (2-(2S)-oxiran-2-yl-5-(trifluoromethyl)furan)

2-(2S)-Oxiran-2-yl-5-(trifluoromethyl)furan is a chiral epoxide-functionalized furan derivative, notable for its trifluoromethyl group, which enhances its reactivity and stability in synthetic applications. The (2S)-oxirane ring introduces stereochemical specificity, making it valuable for asymmetric synthesis, particularly in the construction of complex heterocyclic frameworks. The trifluoromethyl group imparts electron-withdrawing properties, influencing regioselectivity and facilitating nucleophilic ring-opening reactions. This compound is useful in pharmaceutical and agrochemical research, where its structural features enable the development of bioactive molecules with improved metabolic stability. Its high purity and well-defined stereochemistry ensure reproducibility in advanced organic transformations.
2-(2S)-oxiran-2-yl-5-(trifluoromethyl)furan structure
2227775-21-3 structure
Product Name:2-(2S)-oxiran-2-yl-5-(trifluoromethyl)furan
CAS No:2227775-21-3
MF:C7H5F3O2
MW:178.108612775803
CID:5834730
PubChem ID:165634045
Update Time:2025-05-24

2-(2S)-oxiran-2-yl-5-(trifluoromethyl)furan Chemical and Physical Properties

Names and Identifiers

    • 2-(2S)-oxiran-2-yl-5-(trifluoromethyl)furan
    • 2227775-21-3
    • EN300-1974887
    • 2-[(2S)-oxiran-2-yl]-5-(trifluoromethyl)furan
    • Inchi: 1S/C7H5F3O2/c8-7(9,10)6-2-1-4(12-6)5-3-11-5/h1-2,5H,3H2/t5-/m0/s1
    • InChI Key: DVDAWHLROBSFBW-YFKPBYRVSA-N
    • SMILES: FC(C1=CC=C([C@@H]2CO2)O1)(F)F

Computed Properties

  • Exact Mass: 178.02416388g/mol
  • Monoisotopic Mass: 178.02416388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 25.7Ų

2-(2S)-oxiran-2-yl-5-(trifluoromethyl)furan Pricemore >>

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Additional information on 2-(2S)-oxiran-2-yl-5-(trifluoromethyl)furan

Compound CAS No. 2227775-21-3: 2-(2S)-Oxiran-2-yl-5-(Trifluoromethyl)Furan

The compound with CAS No. 2227775-21-3, known as 2-(2S)-oxiran-2-yl-5-(trifluoromethyl)furan, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines an oxirane (epoxide) group with a furan ring substituted with a trifluoromethyl group. The stereochemistry at the oxirane carbon (denoted by the (S) configuration) adds another layer of complexity and functionality to this molecule.

The synthesis of 2-(2S)-oxiran-2-yl-5-(trifluoromethyl)furan typically involves multi-step organic reactions, often leveraging advanced catalytic systems and precise stereochemical control. Recent advancements in asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess, making it a valuable building block for further chemical transformations. The trifluoromethyl group introduces both electronic and steric effects, which are critical in modulating the reactivity and properties of the molecule.

In terms of physical properties, this compound exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, while it shows limited solubility in polar protic solvents like water. These characteristics make it suitable for various applications in organic synthesis and materials science.

The furan ring in this compound is known for its aromaticity and reactivity towards electrophilic substitution. The presence of the trifluoromethyl group at the 5-position enhances the electron-withdrawing effects, making the ring more susceptible to electrophilic attack. This reactivity has been exploited in several studies to develop novel heterocyclic compounds with potential applications in drug discovery.

In recent years, oxirane-containing compounds have gained prominence in polymer chemistry due to their ability to undergo ring-opening polymerization (ROP). The stereochemistry at the oxirane carbon in 2-(2S)-oxiran-2-yl-5-(trifluoromethyl)furan plays a crucial role in determining the polymerization behavior and the resulting material properties. Researchers have demonstrated that this compound can serve as a monomer for producing biodegradable polymers with tailored mechanical and thermal properties.

The integration of furan-based structures into materials science has also led to innovative applications in organic electronics. The conjugated system of the furan ring combined with the electron-withdrawing trifluoromethyl group enables this compound to act as an electron-deficient acceptor material in donor–acceptor blends. Recent studies have shown promising results in using this compound as a component in organic photovoltaic (OPV) devices, where it contributes to improved charge transport properties and device efficiency.

In the pharmaceutical industry, oxiran-containing compounds are being explored for their potential as drug delivery agents and enzyme inhibitors. The unique combination of an epoxide group with a substituted furan ring in 2-(2S)-oxiran-2-yl-5-(trifluoromethyl)furan makes it an attractive candidate for designing bioactive molecules targeting specific cellular pathways. For instance, recent research has highlighted its potential as an inhibitor of certain proteases involved in neurodegenerative diseases.

The stereochemistry at the oxirane carbon (S configuration) is particularly significant in determining the biological activity of this compound. Studies have shown that enantiomerically pure forms exhibit differential binding affinities towards target proteins, underscoring the importance of chirality in drug design. This aspect has prompted further investigations into the use of this compound as a chiral building block for constructing complex natural product analogs.

In terms of environmental impact, oxirane-containing compounds are generally considered biodegradable under certain conditions, making them more sustainable compared to traditional plastics. The incorporation of biodegradable polymers derived from oxiran-containing monomers like 2-(2S)-oxiran-2-yl-5-(trifluoromethyl)furan could offer a greener alternative to conventional materials used in packaging and biomedical applications.

The versatility of furan-based compounds strong is further exemplified by their role as precursors for biofuels through processes such as catalytic hydrogenation or thermal decomposition. The trifluoromethyl substitution introduces additional functionality, enabling these compounds to serve as intermediates for synthesizing fluorinated biofuels with enhanced energy density and stability.

In conclusion, < strong >CAS No. 2 , , , , , , , , , , , , , , . This compound's unique structure, reactivity, and stereochemical features position it as a valuable tool across diverse scientific disciplines, from materials science to pharmacology.

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